molecular formula C18H11BrClNO2S B2451999 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide CAS No. 313275-86-4

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2451999
CAS No.: 313275-86-4
M. Wt: 420.71
InChI Key: RSGYBJOKQSJMQO-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a synthetic small molecule provided for research and development purposes. This compound belongs to a class of organic molecules featuring thiophene and benzamide moieties, structural motifs frequently explored in medicinal chemistry for their diverse biological activities. Compounds with similar frameworks, particularly those containing the thiophene-2-carboxamide group, are investigated as potential inhibitors for various biological targets . Research on analogous structures indicates potential applications in developing enzyme inhibitors . Furthermore, the specific arrangement of halogen atoms (bromine and chlorine) in the structure is a common strategy in drug discovery to modulate properties like potency and metabolic stability. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO2S/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYBJOKQSJMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. A common synthetic route includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated thiophene undergoes formylation using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling Reaction: The formylated thiophene is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide has shown promise as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways, making them potential candidates for therapeutic development.

Case Study: Anticancer Activity

  • In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism of action primarily involves the modulation of cell signaling pathways related to apoptosis and proliferation.

Material Science

The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic cells. Its ability to facilitate charge transport can enhance the efficiency of organic electronic devices.

Application Example: Organic Photovoltaics

  • Research has shown that incorporating this compound into polymer blends can improve the power conversion efficiency of solar cells by optimizing the charge carrier mobility.

Biological Studies

This compound is utilized in biological studies to understand its interaction with various biological targets. Its bioactivity is attributed to its ability to bind with specific enzymes or receptors, modulating their activity.

Mechanism of Action

  • The binding interactions lead to alterations in cellular signaling pathways, which can affect processes such as inflammation and tumor growth. Studies using molecular docking simulations have elucidated the binding modes of this compound with target proteins, providing insights into its potential therapeutic effects.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against MCF7 cells
Organic ElectronicsImproved efficiency in photovoltaic cells
Enzyme InteractionModulation of specific enzyme activities

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound's molecular formula is C18H11BrClN2O2SC_{18}H_{11}BrClN_{2}O_{2}S, with a molecular weight of 420.71 g/mol. It features a thiophene ring, a carboxamide group, and phenyl rings with bromo and chlorobenzoyl substituents. The synthesis typically involves several steps:

  • Bromination of Thiophene : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formylation : The brominated thiophene undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
  • Coupling Reaction : The formylated thiophene is coupled with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, which can lead to alterations in cellular signaling pathways.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, compounds similar to this compound have shown significant anti-proliferative activity against various cancer cell lines:

  • In Vitro Studies : Research has demonstrated that derivatives exhibit enhanced anti-proliferative effects compared to traditional chemotherapeutics like desferrioxamine .
  • Case Study : A study highlighted that compounds with similar structures displayed IC50 values significantly lower than those of standard drugs, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent TypeEffect on Activity
Electron-donating groups (e.g., -CH₃)Increase anti-proliferative activity
Electron-withdrawing groups (e.g., -Br, -Cl)Decrease activity compared to electron-donating groups

This table illustrates how varying substituents can significantly influence the compound's biological effectiveness .

Research Applications

This compound is not only relevant in medicinal chemistry but also finds applications in material science due to its electronic properties:

  • Medicinal Chemistry : Investigated as a pharmacophore for drug design targeting anti-inflammatory and anticancer pathways.
  • Material Science : Potential use in organic semiconductors and photovoltaic cells due to favorable electronic characteristics .

Q & A

Q. What are the established synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:
    • Amide bond formation between thiophene-2-carboxylic acid derivatives and brominated aromatic amines.
    • Bromination/chlorination using agents like N-bromosuccinimide (NBS) or chlorinating reagents.
    • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl-aryl bond formation.
  • Optimization : Key parameters include:
    • Temperature control (e.g., 0–5°C for bromination to avoid over-substitution).
    • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for Friedel-Crafts acylation).
    • Catalyst systems (e.g., Pd(PPh₃)₄ for coupling reactions).

    Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Core techniques :
    • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of bromine/chlorine substituents.
    • Mass spectrometry (HRMS) for molecular weight validation.
    • X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the 2-chlorobenzoyl group.

    Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or rotameric forms .

Advanced Research Questions

Q. What biological targets or pathways are implicated in the compound’s activity, and how are these interactions studied?

  • Hypothesized targets :
    • Enzyme inhibition : Potential inhibition of kinases (e.g., MAPK) or cytochrome P450 isoforms due to halogenated aromatic motifs.
    • Receptor modulation : Thiophene-carboxamide derivatives often interact with GPCRs or nuclear receptors.
  • Methodology :
    • Molecular docking simulations (AutoDock Vina) to predict binding affinities.
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding studies.
    • In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition kits).

    Preliminary data from analogs show IC₅₀ values of 2–10 µM against cancer cell lines (e.g., MCF-7) .

Q. How do structural modifications (e.g., halogen substitution, ring expansion) affect bioactivity?

  • Comparative SAR table :

    Analog Modification Activity Source
    Parent compound 4-bromo, 2-chlorobenzoylAnticancer (IC₅₀: 5 µM)
    4-iodo analog Bromine → iodineEnhanced cytotoxicity (IC₅₀: 1.8 µM)
    Furan replacement Thiophene → furanReduced potency (IC₅₀: >20 µM)

    Halogen size and electronegativity significantly influence target binding, with bromine offering optimal steric and electronic properties .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Strategies :
    • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
    • Validate purity : Use HPLC-MS to confirm compound integrity (>98% purity).
    • Cross-test in multiple cell lines (e.g., HeLa vs. HepG2) to assess tissue-specific effects.

    Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition) may arise from differences in enzymatic source (human recombinant vs. murine) .

Data-Driven Research Directions

Q. What computational tools are recommended for predicting metabolite profiles or toxicity?

  • Software :
    • SwissADME for predicting metabolic sites (e.g., CYP450-mediated oxidation of the thiophene ring).
    • ProTox-II to estimate hepatotoxicity or mutagenicity risks.

    In silico models highlight potential sulfoxide formation as a metabolic liability .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Approaches :
    • Salt formation (e.g., hydrochloride salts).
    • Nanoparticle encapsulation (PLGA-based systems).
    • Prodrug design (e.g., esterification of the carboxamide).

    LogP values for the parent compound (~3.5) suggest moderate lipophilicity, necessitating formulation tweaks for PK/PD studies .

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